Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique stereochemistry of this compound, with specific (2S,3R) and (S) configurations, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate typically involves multiple steps to ensure the correct stereochemistry. One common method involves the use of enantioselective synthesis techniques. For instance, starting from Fmoc-protected Garner’s aldehyde, a high-yielding two-step synthesis can be employed. This involves a Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by a diastereoselective 1,4-addition of lithium dialkylcuprates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chiral properties.
Mechanism of Action
The mechanism of action of Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:
(2S,3R)-3-methylglutamate: Another chiral compound with similar synthetic routes but different biological activity.
Nornicotine: A pyrrolidine derivative with distinct pharmacological properties.
(2R)-2-hydroxypyrrolidine-1-carboximidamide: A compound with different functional groups and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both allyl and phenylethyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H25NO2 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
ethyl (2S,3R)-1-[(1S)-1-phenylethyl]-3-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H25NO2/c1-4-9-16-12-13-19(17(16)18(20)21-5-2)14(3)15-10-7-6-8-11-15/h4,6-8,10-11,14,16-17H,1,5,9,12-13H2,2-3H3/t14-,16+,17-/m0/s1 |
InChI Key |
SBHLAJVQBRCUOA-UAGQMJEPSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCN1[C@@H](C)C2=CC=CC=C2)CC=C |
Canonical SMILES |
CCOC(=O)C1C(CCN1C(C)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
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